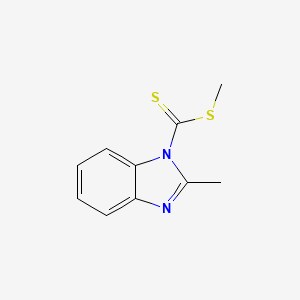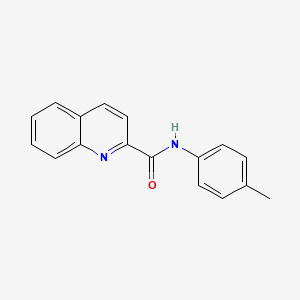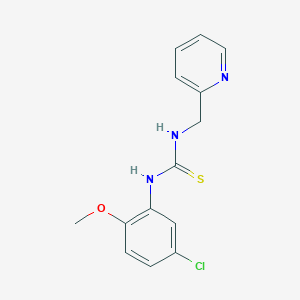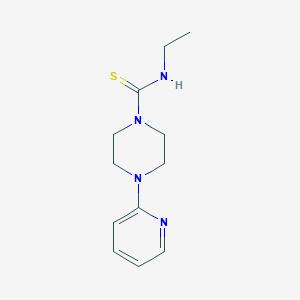![molecular formula C18H17ClN2O2 B5726352 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)
3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone is a chemical compound with potential therapeutic properties. It belongs to the family of quinazolinone derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it exerts its biological activity through the inhibition of specific enzymes or signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone have been studied in various experimental models. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, it has been shown to inhibit the replication of herpes simplex virus type 1 and 2.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone in lab experiments include its high yield and purity, as well as its potential therapeutic properties. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for the study of 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone. These include:
1. Further studies to understand its mechanism of action and potential side effects.
2. Exploration of its potential therapeutic properties in other disease models, such as autoimmune diseases and neurological disorders.
3. Development of novel derivatives with improved bioactivity and pharmacokinetic properties.
4. Investigation of its potential as a lead compound for drug discovery.
5. Studies to understand its potential role in combination therapy with other drugs.
In conclusion, 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone is a chemical compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone involves the reaction of 2-(4-chloro-3,5-dimethylphenoxy)ethylamine with anthranilic acid in the presence of a catalyst. The reaction proceeds through a condensation reaction followed by cyclization to form the quinazolinone ring. The yield of the reaction is typically high, and the purity of the final product can be achieved through recrystallization.
Applications De Recherche Scientifique
3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone has been studied for its potential therapeutic properties in various disease models. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities. In particular, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have potent antiviral activity against herpes simplex virus type 1 and 2.
Propriétés
IUPAC Name |
3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-9-14(10-13(2)17(12)19)23-8-7-21-11-20-16-6-4-3-5-15(16)18(21)22/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVMKOPMJYWXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[(2-bromophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5726272.png)
![N~1~-benzyl-N~1~,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5726297.png)



![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726325.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5726339.png)
![N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B5726346.png)
![3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5726349.png)

![4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5726358.png)

![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5726383.png)
![2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5726388.png)